N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride
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Overview
Description
N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxybenzyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride is a small molecule The primary target of this compound is not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.
Result of Action
It is likely that the compound has multiple effects at the molecular and cellular level, depending on its targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a benzyl group instead of a methoxybenzyl group.
N-(4-Methylbenzyl)piperidine: Similar structure but with a methyl group instead of a methoxy group.
1-Benzylpiperidine: Another derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQODYCNBLZPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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